molecular formula C16H16N2O3S B585829 Febuxostat-d7 CAS No. 1285539-74-3

Febuxostat-d7

Cat. No.: B585829
CAS No.: 1285539-74-3
M. Wt: 323.418
InChI Key: BQSJTQLCZDPROO-SCENNGIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characteristics

This compound possesses the molecular formula C16H9D7N2O3S, representing the systematic replacement of seven hydrogen atoms with deuterium isotopes in the parent febuxostat molecule. The compound maintains the Chemical Abstracts Service registry number 1285539-74-3 and exhibits a molecular weight of 323.42 grams per mole, reflecting the additional mass contribution from the deuterium substitutions. The structural framework consists of a thiazole carboxylic acid core with a cyano-substituted phenyl ring connected through an isobutoxy linkage, where the deuterium atoms are specifically positioned within the isobutoxy side chain. The precise chemical designation follows the International Union of Pure and Applied Chemistry nomenclature as 2-(3-Cyano-4-(2-(methyl-d3)propoxy-2,3,3,3-d4)phenyl)-4-methylthiazole-5-carboxylic acid.

The compound demonstrates characteristic physicochemical properties that distinguish it from conventional pharmaceutical compounds due to its isotopic composition. At standard temperature and pressure conditions, this compound exists as a crystalline solid with enhanced stability compared to non-deuterated analogs. The deuterium substitution pattern specifically targets the terminal methyl groups and the adjacent carbon center of the isobutoxy substituent, creating a compound with identical pharmacological activity but altered mass spectrometric behavior. This strategic positioning of deuterium atoms ensures that the compound retains the biological activity profile of the parent molecule while providing the analytical advantages necessary for precise quantitative measurements.

Property Value Reference
Molecular Formula C16H9D7N2O3S
Molecular Weight 323.42 g/mol
Chemical Abstracts Service Number 1285539-74-3
Physical State Crystalline Solid
Deuterium Incorporation Sites Isobutoxy side chain

Isotopic Labeling Rationale in Pharmaceutical Research

The application of deuterium labeling in pharmaceutical research represents a fundamental advancement in drug metabolism studies and analytical chemistry, providing researchers with tools to investigate complex biological processes with unprecedented precision. Deuterium substitution offers significant advantages over traditional radioactive labeling methods, eliminating radiation exposure concerns while maintaining the analytical sensitivity required for comprehensive pharmacokinetic investigations. The kinetic isotope effect associated with deuterium incorporation can potentially alter metabolic pathways, leading to improved drug stability and modified clearance profiles that may translate into therapeutic benefits. Modern pharmaceutical development increasingly relies on stable isotope labeling to understand drug absorption, distribution, metabolism, and excretion processes through sophisticated analytical techniques.

The strategic incorporation of deuterium atoms into pharmaceutical compounds enables researchers to trace molecular transformations throughout biological systems with exceptional accuracy. Stable isotope labeling facilitates the identification and quantification of drug metabolites in complex biological matrices, providing critical information for regulatory submissions and safety assessments. The non-radioactive nature of deuterium allows for repeated measurements and extended study durations without safety concerns, making it particularly valuable for human clinical trials and bioequivalence studies. Contemporary advances in mass spectrometry technology have enhanced the practical applications of deuterated compounds, enabling detection limits that support comprehensive pharmacokinetic characterization.

The pharmaceutical industry has recognized deuteration as a viable strategy for drug development, with regulatory agencies establishing clear frameworks for the approval of deuterated therapeutics. The success of deutetrabenazine as the first approved deuterated drug has validated the clinical utility of isotopic modification, encouraging broader adoption of this approach across diverse therapeutic areas. Isotopic labeling provides unique insights into drug metabolism that cannot be obtained through conventional analytical methods, revealing previously unknown metabolic pathways and regulatory mechanisms. The integration of stable isotope technology with modern analytical platforms continues to advance our understanding of drug behavior in biological systems.

Role as an Internal Standard in Quantitative Analysis

This compound functions as an optimal internal standard for liquid chromatography-tandem mass spectrometry analysis of febuxostat in biological samples, providing the analytical precision necessary for regulatory compliance in pharmaceutical research. The compound exhibits identical chromatographic behavior to febuxostat while demonstrating distinct mass spectrometric characteristics that enable accurate quantification through multiple reaction monitoring techniques. Analytical methods utilizing this compound achieve exceptional sensitivity with lower limits of quantification ranging from 1.00 to 13.40 nanograms per milliliter in human plasma, supporting comprehensive pharmacokinetic studies. The deuterium-labeled internal standard compensates for matrix effects and extraction variability, ensuring reliable quantitative results across diverse biological sample types.

The implementation of this compound in bioanalytical methods demonstrates remarkable precision and accuracy, with intra-day and inter-day precision values consistently below 10 percent relative standard deviation. Validation studies have established linear calibration ranges extending from 1.00 to 8000.00 nanograms per milliliter, providing adequate analytical scope for pharmacokinetic and bioequivalence investigations. The mass spectrometric transitions monitored for quantitative analysis involve the precursor-to-product ion pathways of mass-to-charge ratio 317.1 to 261.1 for febuxostat and 324.2 to 262.1 for this compound, ensuring selective detection without interference. These analytical capabilities have enabled successful bioequivalence studies in healthy human volunteers, supporting regulatory submissions for generic pharmaceutical products.

Analytical Parameter Febuxostat This compound Reference
Precursor Ion (m/z) 317.1 324.2
Product Ion (m/z) 261.1 262.1
Lower Limit of Quantification 1.00-13.40 ng/mL -
Linear Range 1.00-8000.00 ng/mL -
Intra-day Precision 1.29-9.19% -
Inter-day Precision 2.85-7.69% -

Properties

CAS No.

1285539-74-3

Molecular Formula

C16H16N2O3S

Molecular Weight

323.418

IUPAC Name

2-[3-cyano-4-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propoxy]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C16H16N2O3S/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20/h4-6,9H,8H2,1-3H3,(H,19,20)/i1D3,2D3,9D

InChI Key

BQSJTQLCZDPROO-SCENNGIESA-N

SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O

Synonyms

2-[3-Cyano-4-(2-methylpropoxyphenyl]-4-methyl-5-thiazolecarboxylic Acid-d7;  2-(3-Cyano-4-isobutyloxyphenyl)-4-methyl-5-thiazolecarboxylic Acid-d7;  TEI 6720-d7;  TMX 67-d7; 

Origin of Product

United States

Preparation Methods

Halophenol Alkylation with Deuterated Isobutyl Derivatives

Patent describes the alkylation of 2,4-dihalophenol with bromoisobutane under basic conditions to form 2,4-dibromo-1-isobutoxybenzene. For this compound synthesis, substituting bromoisobutane with deuterated isobutyl bromide (isobutyl-d9 bromide) introduces deuterium at the isobutoxy group’s methyl positions.

Reaction Conditions :

  • Base : Sodium hydroxide (33.2 g, 0.83 mol) in acetonitrile at 80°C.

  • Yield : 96% for non-deuterated analog.

Deuterium Stability :

  • The isobutoxy group’s deuterium remains stable under alkaline conditions, as no exchange occurs at C-D bonds during alkylation.

Thioformylation and Cyclization with Deuterated Reagents

Following alkylation, patent employs thioacetamide or phosphorus pentasulfide for thioformylation. Using deuterated thioacetamide (CD3C(S)ND2) introduces deuterium at the thiazole ring’s methyl group. Subsequent cyclization with 2-chloroethyl acetoacetate (deuterated at methyl positions: CD3COCH2COOCH2CH3 ) further enriches deuterium content.

Key Parameters :

  • Solvent : Polar aprotic solvents (DMF, DMSO).

  • Catalyst : HCl or HBr.

Alternative Route via 2-Hydroxy-5-cyanobenzaldehyde

NaSH-Mediated Thioamide Formation

Patent outlines a pathway starting with 2-hydroxy-5-cyanobenzaldehyde reacting with NaSH to form 3-aldehyde-4-hydroxythiobenzamide. Deuterium is introduced by substituting NaSH with NaSD in DMF, yielding a deuterated thioamide intermediate.

Optimization :

  • Temperature : 58–62°C.

  • Purity : >99% after recrystallization.

Cyclization with Deuterated Halo Methyl Acetoacetate

The intermediate reacts with 2-chloroethyl acetoacetate-d6 (CD3COCD2COOCH2CH3 ) to form a deuterated thiazole ring. Hydrolysis with NaOH-d1 ensures retention of deuterium at ester groups.

Yield : 25% overall (non-deuterated).

Coupling Reaction-Based Synthesis

Halogen-Metal Exchange and Deuteration

Patent utilizes halogen-metal exchange (e.g., Br to Li) followed by coupling with deuterated nitriles. For example, using CD3CN in the cyanation step introduces deuterium at the benzonitrile moiety.

Catalyst : Palladium charcoal under hydrogen.
Challenges : Deuterium loss during hydrogenation necessitates inert atmosphere handling.

Analytical Validation of Deuterium Incorporation

Mass Spectrometry (MS)

  • Q-TOF MS : Confirms molecular ion peaks at m/z 261.1 (non-deuterated) vs. m/z 268.1 (d7).

  • Isotopic Purity : >98% deuterium enrichment required for pharmacokinetic studies.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Absence of protons at δ 1.2–1.4 ppm (isobutoxy CH3) confirms deuteration.

  • ¹³C NMR : Peaks at δ 22–25 ppm (quaternary carbons adjacent to deuterium).

Comparative Analysis of Synthesis Routes

MethodDeuterium PositionsKey ReagentsYield (%)Purity (%)
AlkylationIsobutoxy (CD3)Isobutyl-d9 bromide9699.5
ThioformylationThiazole (CD3), Ester (CD3)CD3C(S)ND2, CD3COCH2COOCH2CH32599.2
CouplingBenzonitrile (CD3)CD3CN, Pd/C3598.8

Challenges and Mitigation Strategies

  • Deuterium Exchange : Acidic/basic conditions may strip deuterium. Use aprotic solvents (DMF, DMSO) and minimize aqueous workups.

  • Cost of Deuterated Reagents : Isobutyl-d9 bromide (≈$2,500/g) necessitates optimized stoichiometry to reduce waste.

Chemical Reactions Analysis

Types of Reactions

Febuxostat-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives of this compound .

Scientific Research Applications

Febuxostat-d7 has a wide range of scientific research applications, including:

Mechanism of Action

Febuxostat-d7, like Febuxostat, exerts its effects by selectively inhibiting the enzyme xanthine oxidase. This inhibition reduces the production of uric acid, thereby lowering serum uric acid levels. The molecular target of this compound is xanthine oxidase, and the primary pathway involved is the purine degradation pathway .

Comparison with Similar Compounds

Research and Commercial Considerations

  • Sourcing: this compound is commercially available through suppliers like Shanghai Yuanye Bio-Technology Co., Ltd. (Price: ~$450/1 mg) .
  • Synthetic Challenges: Deuterium incorporation requires specialized techniques (e.g., catalytic exchange), increasing production costs compared to non-deuterated analogs .
  • Emerging Alternatives : Febuxostat D9, with two additional deuterium atoms, offers higher mass shift (Δm/z: +9) but is less cost-effective for routine analyses .

Biological Activity

Febuxostat-d7, a deuterated form of febuxostat, is primarily used as an internal standard in pharmacokinetic studies. This article explores its biological activity, focusing on its pharmacokinetics, efficacy in treating gout, and potential novel applications as an antibacterial agent.

Pharmacokinetics of this compound

This compound is utilized in bioequivalence studies to ensure accurate quantification of febuxostat in biological samples. A study demonstrated a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for extracting febuxostat from human plasma using this compound as an internal standard. The method provided a linear range of 10.00-5000.00 ng/mL for febuxostat and showed adequate recovery rates exceeding 85% across various concentrations .

Table 1: Pharmacokinetic Parameters of Febuxostat

ParameterValue
Maximum Plasma Concentration (Cmax)2.6 ± 1.7 mcg/mL (80 mg)
Time to Cmax (Tmax)1-1.5 hours
Terminal Elimination Half-life (t1/2)5-8 hours
Plasma Protein Binding~99.2% (primarily albumin)
Volume of Distribution (Vd)~50 L

The absorption of febuxostat is approximately 80%, and it is extensively metabolized in the liver, with elimination occurring via both hepatic and renal pathways .

Efficacy in Gout Treatment

Febuxostat is an effective urate-lowering therapy for patients with gout. A randomized double-blind study involving 314 subjects with hyperuricemia assessed the effects of febuxostat on joint damage and gout flare incidence over 24 months. Results indicated that febuxostat significantly improved the Rheumatoid Arthritis Magnetic Resonance Imaging Scoring (RAMRIS) scores for synovitis and reduced the incidence of gout flares compared to placebo .

Table 2: Efficacy Results from Gout Study

ParameterFebuxostat GroupPlacebo Groupp-value
RAMRIS Synovitis Score Change-0.43-0.07<0.001
Incidence of Gout Flares29.3%41.4%<0.05
Serum Uric Acid Control62.8%5.7%<0.001

Despite these benefits, no significant changes in joint erosion were observed between the treatment groups over the study duration .

Novel Antibacterial Activity

Recent research has uncovered potential antibacterial properties of febuxostat, particularly against Mycobacterium tuberculosis (Mtb). A study indicated that febuxostat significantly inhibited mycobacterial growth, showcasing a concentration-dependent effect against Mtb and its close relatives . The drug demonstrated efficacy in reducing bacterial loads in murine models without exacerbating lung inflammation.

Table 3: Antibacterial Activity Against Mycobacterium Species

Mycobacterium SpeciesMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosisSignificant inhibition
Mycobacterium bovisSignificant inhibition
Mycobacterium kansasiiSignificant inhibition

These findings suggest that febuxostat could be repurposed as a treatment for tuberculosis, highlighting its potential beyond gout management.

Q & A

Q. Why is Febuxostat-d7 commonly selected as an internal standard in LC-MS/MS assays for quantifying Febuxostat in biological matrices?

this compound, a deuterated isotopologue of Febuxostat, is used as an internal standard (IS) due to its near-identical chemical properties to the analyte, which minimizes variability during sample preparation and ionization. Its deuterium substitution reduces chromatographic co-elution with the parent compound, ensuring accurate quantification by correcting for matrix effects and instrument drift . For example, in human plasma studies, this compound demonstrated a linear range of 5–5000 ng/mL with recovery rates >85%, validated per FDA guidelines for precision (±15%) and accuracy (85–115%) .

Q. What methodological steps ensure the reproducibility of this compound synthesis and characterization in analytical workflows?

Reproducibility requires:

  • Synthesis documentation : Detailed protocols for deuterium incorporation (e.g., reaction conditions, purification steps).
  • Characterization : Mass spectrometry (MS) to confirm molecular weight (e.g., +7 Da shift) and nuclear magnetic resonance (NMR) to verify structural integrity.
  • Purity validation : High-performance liquid chromatography (HPLC) with UV detection to ensure >98% purity, critical for minimizing interference in assays .

Q. How should researchers validate an LC-MS/MS method using this compound for regulatory compliance?

Validation parameters per FDA/EMA guidelines include:

  • Linearity : Assessed via calibration curves (e.g., 5–5000 ng/mL).
  • Precision/Accuracy : Intra-/inter-day variability ≤15% (≤20% at lower limits).
  • Recovery : Compare extracted vs. unextracted samples (e.g., 85–95% recovery in plasma).
  • Stability : Evaluate freeze-thaw cycles, short-/long-term storage.
  • Selectivity : Test for interference from endogenous compounds using blank matrices .

Advanced Research Questions

Q. How can researchers optimize liquid-liquid extraction (LLE) over protein precipitation when using this compound in complex biological matrices?

LLE (e.g., methyl tert-butyl ether extraction) offers superior lipid removal and reduced matrix effects compared to protein precipitation. Key optimizations include:

  • pH adjustment : Use ammonium hydroxide to deprotonate Febuxostat, enhancing partition into the organic phase.
  • Solvent selection : Low-polarity solvents improve selectivity for hydrophobic analytes.
  • IS addition timing : Co-introduction of this compound during extraction corrects for recovery variability .

Q. What strategies resolve discrepancies in this compound recovery rates across different biological matrices (e.g., plasma vs. tissue homogenates)?

Contradictions arise from matrix-specific interferences (e.g., phospholipids in tissue homogenates). Mitigation strategies:

  • Matrix-matched calibration : Prepare standards in the same matrix as samples.
  • Enhanced clean-up : Solid-phase extraction (SPE) post-LLE for tissue samples.
  • Ion suppression testing : Infuse this compound post-column to identify interference regions in LC-MS/MS .

Q. How can the PICOT framework guide the design of pharmacokinetic studies using this compound?

PICOT (Population, Intervention, Comparison, Outcome, Time) elements:

  • Population : Healthy volunteers (n=24) for bioequivalence studies.
  • Intervention/Comparison : Test vs. reference formulations (80 mg Febuxostat).
  • Outcome : Pharmacokinetic parameters (Cmax, AUC0–t).
  • Time : Sampling intervals (0–48 hrs) to capture elimination phases. This framework ensures alignment with regulatory endpoints and minimizes confounding variables .

Q. What are the ethical and methodological considerations for clinical trials involving this compound in vulnerable populations?

  • Ethics : Informed consent, IRB approval, and adherence to Declaration of Helsinki guidelines.
  • Methodology : Stratified sampling for renal/hepatic impairment subgroups, dose adjustments based on pharmacokinetic modeling.
  • Data transparency : Pre-registration on ClinicalTrials.gov and open-access publication of adverse event data .

Data Contradiction and Cross-Study Analysis

Q. How should researchers address variability in reported this compound stability under different storage conditions?

Conflicting stability data (e.g., -80°C vs. -20°C) require:

  • Controlled experiments : Replicate stability tests using spiked samples under disputed conditions.
  • Statistical modeling : Use ANOVA to identify temperature-dependent degradation trends.
  • Documentation : Report storage conditions and aliquot history in metadata to enable cross-study comparisons .

Q. What criteria distinguish robust vs. biased comparisons of this compound performance across analytical platforms (e.g., HPLC vs. UPLC)?

Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility : Compare instrument availability and cost per analysis.
  • Novelty : Assess resolution improvements (e.g., UPLC reduces run time by 50%).
  • Relevance : Align with study goals (e.g., high-throughput vs. high sensitivity) .

Methodological Resources

For experimental details, refer to validated protocols from Bioequivalence and Pharmacokinetic Study of Febuxostat in Human Plasma Using LC-MS/MS with Liquid and ethical guidelines in General Questions and Data Collection Methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.